3-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine
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Overview
Description
Synthesis Analysis
The synthesis of triazole derivatives, which includes “6-Benzylsulfanyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine”, involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of “6-Benzylsulfanyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine” is characterized by a five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms . These compounds are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .Scientific Research Applications
Antimicrobial Applications
Elgemeie et al. (2017) synthesized novel pyridone derivatives with potential antimicrobial properties, including activities against both bacterial and fungal strains. The compounds were synthesized through reactions involving alkylthio acrylonitriles and cyanoacetohydrazide, among others, and were characterized using spectroscopic techniques (Elgemeie et al., 2017).
Antihistaminic and Anti-inflammatory Applications
Gyoten et al. (2003) developed triazolo and imidazo pyridazine derivatives with antihistaminic activity and the ability to inhibit eosinophil infiltration, indicating potential for treating allergic reactions and conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Cardiovascular Agents
Sato et al. (1980) investigated 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems for their coronary vasodilating and antihypertensive activities, identifying compounds with significant potential as cardiovascular agents (Sato et al., 1980).
Antidiabetic Activity
Bindu et al. (2019) synthesized a series of triazolo-pyridazine-6-yl-substituted piperazines evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, aimed at developing new antidiabetic medications. These compounds showed excellent antioxidant and insulinotropic activity, marking them as promising anti-diabetic drugs (Bindu et al., 2019).
Structural and Theoretical Studies
Sallam et al. (2021) carried out structural analysis, DFT calculations, Hirshfeld surface studies, and energy frameworks of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine to understand the intermolecular interactions and packing in the crystal structure, providing insight into the stability and reactivity of these compounds (Sallam et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can interact with different target receptors due to their hydrogen bond accepting and donating characteristics .
Mode of Action
It’s known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds can interact with various enzymes, proteins, and other biomolecules, which can influence biochemical reactions .
Cellular Effects
Compounds with similar structures have shown to inhibit the growth of various cancer cell lines, including A549, MCF-7, and Hela . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have shown to bind to specific proteins such as c-Met and VEGFR-2, leading to inhibition of these proteins and changes in gene expression .
Properties
IUPAC Name |
6-benzylsulfanyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5S/c1-2-5-13(6-3-1)12-23-16-9-8-15-19-20-17(22(15)21-16)14-7-4-10-18-11-14/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNRTWVYBXZDIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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